![molecular formula C6H8N2O3S B3358906 N-(Methanesulfonyl)-1H-pyrrole-2-carboxamide CAS No. 827624-87-3](/img/structure/B3358906.png)
N-(Methanesulfonyl)-1H-pyrrole-2-carboxamide
Overview
Description
N-(Methanesulfonyl)-1H-pyrrole-2-carboxamide, commonly known as MS-275, is a synthetic organic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It is a small molecule that has been extensively studied for its potential use in cancer therapy.
Mechanism of Action
MS-275 inhibits N-(Methanesulfonyl)-1H-pyrrole-2-carboxamide enzymes, which are responsible for removing acetyl groups from histones. Histones are proteins that help package DNA into a compact structure called chromatin. Acetylation of histones leads to a more open chromatin structure, allowing for increased gene expression. N-(Methanesulfonyl)-1H-pyrrole-2-carboxamide inhibitors such as MS-275 prevent the removal of acetyl groups from histones, leading to increased acetylation and gene expression. This altered gene expression can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential use in cancer therapy, MS-275 has also been studied for its effects on other physiological processes. N-(Methanesulfonyl)-1H-pyrrole-2-carboxamide inhibitors have been shown to have anti-inflammatory and neuroprotective effects, and MS-275 has been shown to improve cognitive function in animal models of Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of MS-275.
Advantages and Limitations for Lab Experiments
One advantage of MS-275 is its specificity for N-(Methanesulfonyl)-1H-pyrrole-2-carboxamide enzymes, which allows for targeted inhibition of gene expression. However, MS-275 has also been shown to have off-target effects on other enzymes, which can complicate data interpretation in lab experiments. Additionally, MS-275 has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on MS-275. One area of interest is the development of more potent and specific N-(Methanesulfonyl)-1H-pyrrole-2-carboxamide inhibitors. Another area of research is the combination of MS-275 with other cancer therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes. Additionally, further research is needed to fully understand the biochemical and physiological effects of MS-275, and its potential use in other diseases beyond cancer.
Conclusion:
In conclusion, MS-275 is a synthetic organic compound that has been extensively studied for its potential use in cancer therapy. Its mechanism of action involves inhibition of N-(Methanesulfonyl)-1H-pyrrole-2-carboxamide enzymes, leading to altered gene expression and apoptosis in cancer cells. While MS-275 has shown promising results in preclinical studies, further research is needed to fully understand its potential as a cancer therapy and its effects on other physiological processes.
Scientific Research Applications
MS-275 has been extensively studied for its potential use in cancer therapy. N-(Methanesulfonyl)-1H-pyrrole-2-carboxamide inhibitors such as MS-275 have been shown to induce apoptosis (programmed cell death) in cancer cells by altering the acetylation status of histones, leading to changes in gene expression. MS-275 has been tested in various cancer cell lines and animal models, and has shown promising results in inhibiting tumor growth and inducing apoptosis.
properties
IUPAC Name |
N-methylsulfonyl-1H-pyrrole-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-12(10,11)8-6(9)5-3-2-4-7-5/h2-4,7H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIJBBTVPZBUPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC=CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650290 | |
Record name | N-(Methanesulfonyl)-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
827624-87-3 | |
Record name | N-(Methanesulfonyl)-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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